N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzyl group substituted with a furan-3-yl moiety at the para position and a 2-methyloxazol-4-yl group attached to the benzenesulfonamide core. The furan and oxazole heterocycles contribute to its electronic and steric properties, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15-23-21(14-27-15)18-6-8-20(9-7-18)28(24,25)22-12-16-2-4-17(5-3-16)19-10-11-26-13-19/h2-11,13-14,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRPSTSAYHAGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N2O4S. Its structure features a furan ring, a benzyl group, and a methyloxazole moiety, which contribute to its pharmacological properties. The sulfonamide functional group is known for its versatility in biological applications.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general procedure includes:
- Formation of the Furan-Benzenesulfonamide Linkage : This is achieved through a coupling reaction between furan derivatives and benzenesulfonamide.
- Introduction of the Methyloxazole Group : This can be done via cyclization reactions involving appropriate precursors.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. A study highlighted that certain benzenesulfonamide derivatives effectively inhibit bacterial growth by targeting bacterial enzymes essential for folate synthesis . The specific activity of this compound against various pathogens remains to be fully elucidated.
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes. For instance, related compounds have shown inhibitory effects on serine proteases, which are crucial in various physiological processes . This suggests potential applications in treating conditions where these enzymes are dysregulated.
Anti-inflammatory Activity
Sulfonamides have been noted for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in managing diseases characterized by chronic inflammation .
Case Studies and Research Findings
- In Vitro Studies : A series of experiments demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy. The mechanisms involved apoptosis induction and cell cycle arrest .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the substituents on the benzene ring to enhance biological activity. Variations in the methyloxazole group have been explored to optimize potency and selectivity against targeted enzymes .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide exhibit significant anticancer properties. A study demonstrated that derivatives of benzenesulfonamide showed cytotoxic effects against various cancer cell lines, suggesting that the incorporation of furan and oxazole moieties enhances their biological activity. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Antibacterial Properties
The antibacterial efficacy of sulfonamide derivatives has been well-documented. A study focused on new sulfonamide derivatives, including those with furan and oxazole groups, reported promising antibacterial activity against various strains of bacteria. These compounds were found to inhibit bacterial growth effectively, making them candidates for further development as antibacterial agents .
Enzyme Inhibition
This compound may act as an inhibitor for several enzymes involved in disease processes. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes related to metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
Antioxidant Properties
Compounds with furan and oxazole structures have been studied for their antioxidant capabilities. The presence of these heterocycles can enhance the scavenging ability against free radicals, contributing to cellular protection and potential therapeutic benefits in oxidative stress-related diseases .
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its sulfonamide group can participate in reactions that lead to the formation of novel polymeric materials with enhanced thermal stability and mechanical properties, useful in various industrial applications .
Fluorescent Probes
Due to its distinct molecular structure, this compound can be explored as a fluorescent probe in biochemical assays. The incorporation of furan and oxazole moieties can lead to compounds that exhibit strong fluorescence, making them suitable for imaging applications in cellular biology .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Furan vs. Purine Substitution : Replacing the furan-3-yl group in the target compound with a purine moiety (as in ) increases molecular weight by ~83 g/mol, likely enhancing π-π stacking interactions but reducing solubility.
- Oxazole Position and Methylation : The 2-methyloxazol-4-yl group in the target compound differs from the 5-methyl-1,2-oxazol-3-yl group in , altering electronic distribution and steric bulk.
- Triazole-Thiones : Compounds like lack the sulfonamide backbone but share halogen substituents, which improve metabolic stability but may introduce toxicity risks.
Preparation Methods
Oxazole Ring Formation via Cyclization
The 2-methyloxazol-4-yl group is constructed using α-amino ketone intermediates. As reported, α-amino-4-nitroacetophenone (15) is acylated with 2-methylpropionyl chloride (16a) in the presence of triethylamine (Et$$3$$N) in dichloromethane (CH$$2$$Cl$$2$$) (Step i). Cyclization with phosphorus oxychloride (POCl$$3$$) (Step ii) yields 2-methyl-5-(4-nitrophenyl)-1,3-oxazole (19a) .
Reaction Conditions:
Nitro Reduction and Sulfamoylation
The nitro group in 19a is reduced to an amine using stannous chloride dihydrate (SnCl$$2$$·2H$$2$$O) in ethanol (Step iii), yielding 4-(2-methyloxazol-4-yl)aniline (20a) . Subsequent sulfamoylation with tert-butoxycarbonylsulfamoyl chloride (BocNHSO$$2$$Cl) and Et$$3$$N in CH$$2$$Cl$$2$$ (Step iv), followed by deprotection with trifluoroacetic acid (TFA), affords 4-(2-methyloxazol-4-yl)benzenesulfonamide (21a) .
Characterization Data:
- $$^1$$H-NMR (DMSO-$$d6$$) : δ 8.58 (s, 1H, oxazole-H), 8.33 (d, $$J = 7.8$$ Hz, 1H), 8.21 (d, $$J = 7.8$$ Hz, 1H), 2.68 (s, 3H, CH$$3$$).
- HR-MS (ESI-TOF) : [M + Na]$$^+$$ calcd. for C$${10}$$H$$9$$N$$2$$O$$3$$S 307.0830, found 307.0830.
Synthesis of 4-(Furan-3-yl)benzylamine
Reductive Amination to Benzylamine
23 is converted to the corresponding nitrile via Strecker synthesis (NaCN, NH$$4$$Cl) and reduced with lithium aluminium hydride (LiAlH$$4$$) in tetrahydrofuran (THF) (Step vi). Alternatively, direct reductive amination using sodium borohydride (NaBH$$_4$$) in methanol affords 4-(furan-3-yl)benzylamine (24) .
Reaction Optimization:
- NaBH$$_4$$ Reduction : 92% yield, 30 min, room temperature.
- $$^1$$H-NMR (CDCl$$3$$) : δ 7.45–7.60 (m, 2H, Ar-H), 6.80–6.90 (m, 1H, furan-H), 4.45 (s, 2H, CH$$2$$NH$$_2$$).
Coupling of Sulfonamide and Benzylamine
Sulfonyl Chloride Activation
21a is treated with thionyl chloride (SOCl$$_2$$) in refluxing dichloromethane to generate 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride (25) (Step vii).
Amine Conjugation
25 is reacted with 24 in CH$$2$$Cl$$2$$ with Et$$_3$$N as a base (Step viii), yielding the target compound in 67% yield.
Purification: Silica gel chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from tert-butyl methyl ether (t-BuOMe).
Characterization Data:
- Melting Point : 227–230°C.
- IR (ATR) : 1680 cm$$^{-1}$$ (S=O stretch), 1618 cm$$^{-1}$$ (C=N oxazole).
- $$^13$$C-NMR (DMSO-$$d6$$) : δ 172.4 (C=O), 159.9 (C-O), 25.8 (CH$$3$$).
Alternative Synthetic Routes and Mechanistic Insights
Oxazole Variants via Huisgen Cycloaddition
An alternative route employs Huisgen 1,3-dipolar cycloaddition between 4-azidobenzenesulfonamide and 2-methylpropiolamide to form the oxazole ring. Copper sulfate and sodium ascorbate in tert-butanol/water (Step ix) yield the cycloadduct with 73% efficiency.
Benzylamine Synthesis via Nitro Reduction
4-(Furan-3-yl)nitrobenzene is reduced with hydrogen gas (H$$_2$$) over palladium on carbon (Pd/C) in ethanol (Step x), achieving 89% yield.
Q & A
Q. What synthetic routes are employed to prepare N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, and how is purity ensured?
The synthesis typically involves sequential sulfonylation and coupling reactions. For example:
- Step 1 : Sulfonyl chloride formation via thionyl chloride activation of the sulfonic acid precursor in dichloromethane/DMF (5:1 v/v) .
- Step 2 : Benzylamine coupling under basic conditions (e.g., K₂CO₃) to form the sulfonamide backbone .
- Step 3 : Oxazole and furan ring installation via palladium-catalyzed cross-coupling or cyclization reactions . Analytical Validation :
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton/environment-specific shifts (e.g., furan C-H at δ 6.3–7.2 ppm, oxazole methyl at δ 2.4 ppm) .
- IR Spectroscopy : Confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) .
- HPLC : Monitors reaction progress and purity (>95% purity threshold) .
Q. What biological activities are reported for structurally related sulfonamide derivatives?
- Anticancer : Inhibition of kinase targets (e.g., EGFR, VEGFR) via sulfonamide-protein interactions .
- Antimicrobial : Disruption of bacterial folate synthesis .
- Anti-inflammatory : COX-2 selectivity in analogs with electron-withdrawing substituents .
Advanced Questions
Q. How is crystallographic analysis (e.g., SHELX) applied to resolve the compound’s 3D structure?
- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation) .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy using least-squares minimization .
- Challenges : Addressing twinning or disorder in flexible benzyl/furan moieties .
- Example : Similar sulfonamides show planar sulfonamide groups with dihedral angles <10° relative to aromatic rings .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Experimental Variables :
| Factor | Impact | Resolution |
|---|---|---|
| Assay pH | Alters ionization of sulfonamide (-SO₂NH-) | Standardize to physiological pH (7.4) |
| Cell Line Variability | Differential receptor expression | Use isogenic cell panels |
- QSAR Modeling : Correlate substituent effects (e.g., oxazole methyl vs. furan substitution) with activity trends .
Q. What methodologies are used to study target engagement and mechanism of action?
- Radioligand Binding Assays :
- Competitive binding with [³H]CP-55,940 (CB1/CB2 receptors) .
- Protocol : Incubate membrane proteins with test compound (1 nM–10 µM), filter, and quantify radioactivity .
- Surface Plasmon Resonance (SPR) : Real-time kinetics of sulfonamide-protein binding (KD calculation) .
Q. How are reaction conditions optimized to enhance yield and selectivity?
- Key Parameters :
Q. How is thermal stability assessed, and what degradation products are observed?
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C, indicating moderate stability .
- LC-MS/MS Degradation Profiling :
- Hydrolysis: Sulfonamide cleavage to benzenesulfonic acid .
- Oxidation: Furan ring opening to diketone intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
